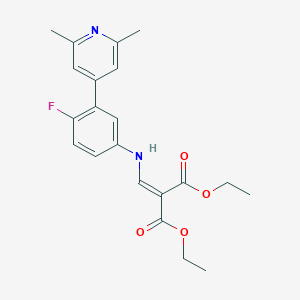
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Wirkmechanismus
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased cholinergic activity can result in a range of physiological and behavioral effects, including increased heart rate, bronchoconstriction, and seizures.
Biochemical and Physiological Effects:
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased cholinergic neurotransmission, and induction of oxidative stress. Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has also been shown to cause DNA damage and to alter gene expression in various cell types. In animal studies, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure has been associated with a range of physiological effects, including respiratory distress, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has several advantages as a research tool, including its potent and selective inhibition of acetylcholinesterase, its ability to induce cholinergic neurotransmission, and its use as a model compound for studying nerve agent toxicity. However, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate also has several limitations, including its potential toxicity to researchers, the need for specialized equipment and expertise to handle hazardous chemicals, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, including the development of new methods for synthesizing the compound, the identification of new applications for Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate in neuroscience and pharmacology, and the investigation of the long-term effects of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure on human health. Additionally, the development of safer and more effective antidotes for nerve agent poisoning remains a critical area of research.
Synthesemethoden
The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-halopyridine with 4-fluoroaniline to form the intermediate 3-(2,6-dimethyl-4-pyridinyl)-4-fluoroaniline. This intermediate is then reacted with diethyl malonate to form the final product, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate. The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a research tool to study the role of acetylcholine in the nervous system and to investigate the mechanisms of action of acetylcholinesterase inhibitors. In pharmacology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used to screen potential drug candidates for their ability to inhibit acetylcholinesterase and to evaluate the efficacy and safety of acetylcholinesterase inhibitors. In toxicology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a model compound to study the toxicity of nerve agents and to develop antidotes for nerve agent poisoning.
Eigenschaften
CAS-Nummer |
104431-74-5 |
|---|---|
Produktname |
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |
Molekularformel |
C21H23FN2O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3 |
InChI-Schlüssel |
KYUNYRAKHOBJNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Andere CAS-Nummern |
104431-74-5 |
Synonyme |
DDPFAMP diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





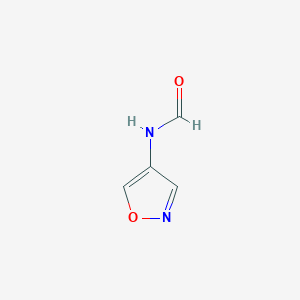

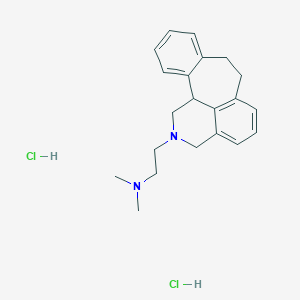
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
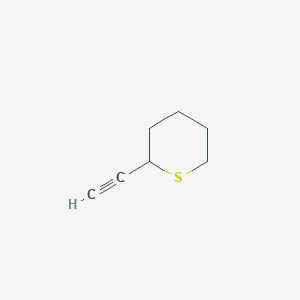
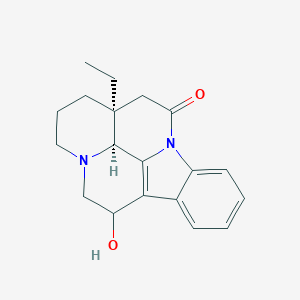
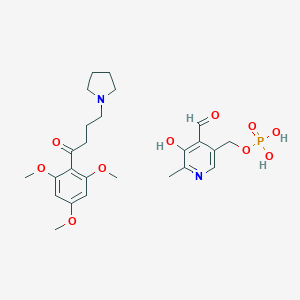
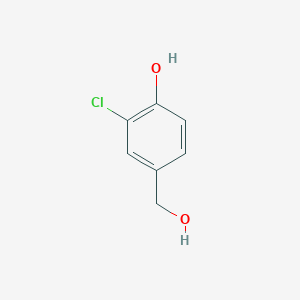

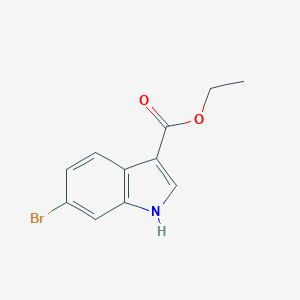
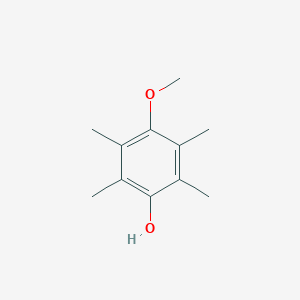
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)